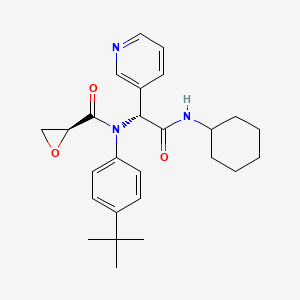

SARS-CoV-2-IN-74

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H33N3O3 |

|---|---|

Molecular Weight |

435.6 g/mol |

IUPAC Name |

(2S)-N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-pyridin-3-ylethyl]oxirane-2-carboxamide |

InChI |

InChI=1S/C26H33N3O3/c1-26(2,3)19-11-13-21(14-12-19)29(25(31)22-17-32-22)23(18-8-7-15-27-16-18)24(30)28-20-9-5-4-6-10-20/h7-8,11-16,20,22-23H,4-6,9-10,17H2,1-3H3,(H,28,30)/t22-,23+/m0/s1 |

InChI Key |

AXZIDZSPVFPYSX-XZOQPEGZSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)N([C@H](C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)[C@@H]4CO4 |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)C4CO4 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Compound 74: A Covalent Inhibitor of SARS-CoV-2 Main Protease

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of compound 74, a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro). Mpro, a cysteine protease, is a critical enzyme in the viral life cycle, making it a prime target for antiviral therapeutics. Compound 74 demonstrates significant inhibition of Mpro and robust antiviral activity. This document provides a comprehensive overview of its inhibitory profile, the structural basis of its interaction with Mpro, and detailed methodologies for the key experiments used in its characterization.

Core Data Presentation

The inhibitory potency of compound 74 against the SARS-CoV-2 main protease and its antiviral efficacy have been quantified through rigorous biochemical and cell-based assays. The key quantitative data are summarized in the table below for clear comparison.

| Parameter | Value | Description |

| IC50 (Mpro) | 0.034 µM | The half-maximal inhibitory concentration against recombinant SARS-CoV-2 Mpro, indicating the compound's potency in inhibiting the enzyme's activity. |

| EC50 (Antiviral) | 0.29 µM | The half-maximal effective concentration in a cell-based antiviral assay, representing the compound's effectiveness in protecting cells from virus-induced cytopathic effects. |

| PDB ID | 8HHU | The Protein Data Bank identifier for the X-ray crystal structure of the SARS-CoV-2 main protease in complex with compound 74, providing atomic-level insight into the binding interaction. |

Mechanism of Covalent Inhibition

Compound 74 employs a targeted covalent mechanism to irreversibly inactivate the SARS-CoV-2 main protease. The catalytic activity of Mpro relies on a Cys145-His41 catalytic dyad within the enzyme's active site. The cysteine residue acts as a nucleophile to cleave the viral polyprotein.

Compound 74 features an aldehyde "warhead," an electrophilic group that is highly susceptible to nucleophilic attack. The proposed mechanism of covalent inhibition is as follows:

-

Initial Binding: Compound 74 first binds non-covalently to the active site of Mpro, guided by specific interactions with the substrate-binding subsites.

-

Nucleophilic Attack: The catalytic Cys145 residue performs a nucleophilic attack on the electrophilic carbon of the aldehyde group of compound 74.

-

Covalent Adduct Formation: This attack results in the formation of a stable, irreversible covalent thiohemiacetal adduct between the sulfur atom of Cys145 and the carbonyl carbon of the inhibitor. This covalent modification of the catalytic cysteine permanently inactivates the enzyme, thereby halting the viral replication process.

The following diagram illustrates the general signaling pathway of Mpro inhibition.

The emergence of novel coronaviruses, such as SARS-CoV-2, highlights the urgent need for broad-spectrum antiviral therapeutics. The main protease (Mpro or 3CLpro) is a highly conserved enzyme among coronaviruses, playing a crucial role in viral replication by cleaving polyproteins into functional viral proteins.[1][2][3] This conservation makes Mpro an attractive target for the development of pan-coronavirus inhibitors. Compound 74 has been identified as a potent Mpro inhibitor with demonstrated activity against SARS-CoV-2.[4] This technical guide provides a detailed overview of its activity, the experimental protocols used for its evaluation, and its mechanism of action.

Quantitative Data Summary

Compound 74 has demonstrated significant inhibitory activity against SARS-CoV-2 Mpro and potent antiviral effects in cell-based assays. The following tables summarize the key quantitative data for Compound 74.

Table 1: In Vitro Enzymatic Inhibition Data

| Target | Metric | Value | Reference |

| SARS-CoV-2 Mpro | IC50 | 0.034 µM | [4] |

Table 2: Cell-Based Antiviral Activity Data

| Virus | Metric | Value | Cell Line | Reference |

| SARS-CoV-2 | EC50 | 0.29 µM | Vero E6 | [4] |

Mechanism of Action and Experimental Workflows

The primary mechanism of action for Compound 74 is the inhibition of the main protease (Mpro), which is essential for the coronavirus life cycle.

Mpro Proteolytic Pathway and Inhibition

Coronaviruses synthesize large polyproteins that must be cleaved by proteases to release functional non-structural proteins (nsps) required for viral replication and transcription. Mpro is responsible for the majority of these cleavage events. Compound 74, as a covalent inhibitor, likely forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby inactivating the enzyme and halting viral replication.[4][5]

Caption: Mechanism of Mpro inhibition by Compound 74.

Drug Discovery and Evaluation Workflow

The identification and validation of Mpro inhibitors like Compound 74 typically follow a multi-step experimental workflow, starting from high-throughput screening to in-depth characterization.

Caption: Experimental workflow for Mpro inhibitor discovery.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections describe the key experimental protocols used to characterize Mpro inhibitors.

Mpro Enzymatic Inhibition Assay (FRET-based)

This assay measures the direct inhibitory effect of a compound on the proteolytic activity of Mpro using a Förster Resonance Energy Transfer (FRET) substrate.

1. Materials and Reagents:

-

Recombinant SARS-CoV-2 Mpro protein.

-

FRET peptide substrate: (Dabcyl)KTSAVLQSGFRKME(Edans)-NH2.[6]

-

Assay Buffer: 50 mM Sodium Phosphate (pH 7), 150 mM NaCl.[6]

-

Test compound (Compound 74) dissolved in DMSO.

-

384-well assay plates.

-

Fluorescence plate reader.

2. Protocol:

-

Prepare serial dilutions of Compound 74 in DMSO.

-

In a 384-well plate, add the recombinant Mpro enzyme to the assay buffer to a final concentration of 0.2 µM.[6]

-

Add the diluted test compound to the wells. A constant DMSO percentage (e.g., 2.5%) should be maintained across all wells.[6]

-

Incubate the enzyme and compound mixture at room temperature for a predefined period (e.g., 15-30 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to a final concentration of 20 µM.[6]

-

Immediately measure the fluorescence intensity (Excitation/Emission wavelengths appropriate for the Edans/Dabcyl pair) over time.

-

The rate of substrate cleavage is proportional to the increase in fluorescence.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a known potent inhibitor or no-enzyme control (100% inhibition).

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit viral replication within a host cell line.

1. Materials and Reagents:

-

Vero E6 cells (or other susceptible cell lines).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

SARS-CoV-2 viral stock of a known titer.

-

Test compound (Compound 74).

-

Reagent for measuring cell viability/cytopathic effect (CPE), such as CellTiter-Glo® or CCK8.[7]

-

96-well cell culture plates.

-

Biosafety Level 3 (BSL-3) facility.

2. Protocol:

-

Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of Compound 74 in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted compound.

-

Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.1.[7]

-

Incubate the plates for a period that allows for viral replication and development of CPE (e.g., 72 hours).[7]

-

After incubation, quantify the viral-induced CPE or cell viability using a reagent like CCK8, following the manufacturer's protocol.

-

Calculate the percentage of protection for each compound concentration relative to a virus-only control (0% protection) and a cell-only control (100% protection).

-

Determine the EC50 value by plotting the percentage of protection against the compound concentration.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the concentration at which the compound is toxic to the host cells, ensuring that the observed antiviral activity is not due to cell death.

1. Materials and Reagents:

-

Vero E6 cells.

-

Complete cell culture medium.

-

Test compound (Compound 74).

-

Reagent for measuring cell viability (e.g., XTT, Resazurin, or CCK8).[8]

-

96-well cell culture plates.

2. Protocol:

-

Seed Vero E6 cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of Compound 74 in the cell culture medium.

-

Treat the cells with the diluted compound (without adding the virus).

-

Incubate for the same duration as the antiviral assay (e.g., 72 hours).

-

Measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the percentage of cytotoxicity for each concentration relative to a DMSO-treated control.

-

Determine the 50% cytotoxic concentration (CC50) from the dose-response curve. The selectivity index (SI), calculated as CC50/EC50, is a critical measure of the compound's therapeutic window.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the In Vitro and In Vivo Studies of SARS-CoV-2 Mpro Inhibitor Compound 74

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo studies conducted on compound 74, a potent inhibitor of the SARS-CoV-2 main protease (Mpro). The data and methodologies presented herein are compiled from peer-reviewed scientific literature to support further research and development efforts in the field of antiviral therapeutics.

Core Concepts: Targeting the SARS-CoV-2 Main Protease

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps), which are essential for viral replication and transcription. Due to its vital role and high conservation among coronaviruses, Mpro is a prime target for the development of antiviral drugs. Compound 74 has emerged as a significant inhibitor of this enzyme, demonstrating promising antiviral activity in preclinical studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo evaluations of compound 74.

Table 1: In Vitro Activity of Compound 74

| Parameter | Value | Description |

| IC50 | 0.034 µM | The half-maximal inhibitory concentration against SARS-CoV-2 Mpro, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.[1] |

| EC50 | 0.29 µM | The half-maximal effective concentration in a cell-based assay, representing the concentration of the compound that gives half-maximal response in inhibiting viral activity.[1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Mpro Enzymatic Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is designed to measure the inhibitory effect of compounds on the enzymatic activity of recombinant SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate: A peptide containing a fluorophore and a quencher, designed to be cleaved by Mpro.

-

Assay buffer: e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT.

-

Test compound (Compound 74)

-

Positive control (e.g., a known Mpro inhibitor)

-

Negative control (DMSO)

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of compound 74 in DMSO and then dilute in assay buffer to the final desired concentrations.

-

Add a fixed amount of recombinant SARS-CoV-2 Mpro to each well of the 384-well plate.

-

Add the diluted compound 74, positive control, or negative control to the respective wells.

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately begin monitoring the fluorescence signal at appropriate excitation and emission wavelengths over a set time course (e.g., 30 minutes) using a fluorescence plate reader.

-

The rate of substrate cleavage is determined by the increase in fluorescence over time.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software.

Cell-Based Antiviral Assay (Cytopathic Effect - CPE Inhibition Assay)

This assay evaluates the ability of a compound to protect host cells from virus-induced cell death.

Materials:

-

Vero E6 cells (or other susceptible cell lines)

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

-

Test compound (Compound 74)

-

Positive control (e.g., a known antiviral drug)

-

Negative control (DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of compound 74 in cell culture medium.

-

Remove the old medium from the cell plates and add the medium containing the diluted compound, positive control, or negative control.

-

In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient to observe cytopathic effects in the virus-only control wells (e.g., 72 hours).

-

Assess cell viability by adding a cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell protection for each compound concentration relative to the uninfected and virus-only controls.

-

Determine the EC50 value by fitting the dose-response curve.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the mechanism of action of Mpro inhibitors.

Caption: Workflow for the in vitro and cell-based evaluation of Compound 74.

Caption: Mechanism of action of SARS-CoV-2 Mpro and its inhibition by Compound 74.

References

Initial Screening of SARS-CoV-2-IN-74 Against Viral Proteases: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "SARS-CoV-2-IN-74" appears to be a hypothetical or a very recently developed molecule. As of the latest available data, there is no specific public information, quantitative data, or detailed experimental protocols directly associated with an inhibitor of this name in peer-reviewed scientific literature. The following guide is therefore constructed based on established principles and common methodologies used for the initial screening of small molecule inhibitors against SARS-CoV-2 viral proteases. This document will serve as a template and a guide to the types of data and experimental detail that would be expected for a compound like "this compound".

Introduction

The SARS-CoV-2 virus, the causative agent of COVID-19, relies on two key viral proteases for its replication: the 3C-like protease (3CLpro), also known as the main protease (Mpro), and the papain-like protease (PLpro).[1][2][3][4] These proteases are responsible for cleaving the viral polyproteins into functional non-structural proteins (nsps), which are essential for the assembly of the viral replication and transcription complex.[4][5] Inhibition of these proteases presents a prime therapeutic strategy to disrupt the viral life cycle.[2][4] This guide outlines the foundational experimental procedures for the initial in vitro screening of a novel inhibitor, hypothetically named this compound, against these critical viral proteases.

Mechanism of Action of Viral Protease Inhibitors

Viral protease inhibitors typically function by binding to the active site of the enzyme, preventing it from processing its natural substrates.[1] These inhibitors can be broadly categorized as either covalent or non-covalent. Covalent inhibitors form a stable chemical bond with a key amino acid residue in the active site, often the catalytic cysteine (Cys145 in 3CLpro), leading to irreversible or slowly reversible inhibition.[1][2] Non-covalent inhibitors, on the other hand, bind to the active site through weaker interactions such as hydrogen bonds and hydrophobic interactions. The initial screening process aims to determine the mode of inhibition and the potency of the inhibitor.

Experimental Protocols

The following protocols describe standard methodologies for the initial characterization of a novel protease inhibitor.

Recombinant Protease Expression and Purification

Objective: To produce highly pure and active recombinant 3CLpro and PLpro for use in enzymatic assays.

Methodology:

-

Gene Cloning: The genes encoding for SARS-CoV-2 3CLpro and PLpro are cloned into an appropriate expression vector (e.g., pGEX or pET series) containing a purification tag (e.g., His-tag or GST-tag).

-

Protein Expression: The expression vectors are transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a designated time.

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the tagged protease is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-agarose for GST-tagged proteins).

-

Tag Cleavage and Further Purification: The affinity tag is often cleaved by a specific protease (e.g., TEV protease or thrombin) to obtain the native enzyme. Further purification steps, such as size-exclusion chromatography, are performed to achieve high purity.

-

Purity and Concentration Determination: The purity of the recombinant protease is assessed by SDS-PAGE, and the protein concentration is determined using a standard method like the Bradford assay or by measuring absorbance at 280 nm.

In Vitro Protease Inhibition Assay

Objective: To determine the inhibitory activity of this compound against 3CLpro and PLpro and to calculate its half-maximal inhibitory concentration (IC50).

Methodology:

-

Assay Principle: A common method is a Förster Resonance Energy Transfer (FRET)-based assay. This utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity.

-

Assay Components:

-

Recombinant 3CLpro or PLpro

-

FRET peptide substrate specific for each protease

-

Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)

-

This compound at various concentrations

-

A known protease inhibitor as a positive control (e.g., GC376 for 3CLpro)

-

DMSO as a vehicle control

-

-

Procedure:

-

The inhibitor (this compound) is pre-incubated with the protease in the assay buffer for a defined period to allow for binding.

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The fluorescence intensity is monitored over time using a fluorescence plate reader.

-

The initial reaction velocity is calculated from the linear phase of the fluorescence increase.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control.

-

The IC50 value is determined by fitting the dose-response curve to a suitable equation (e.g., the four-parameter logistic equation) using graphing software like GraphPad Prism.

-

Data Presentation

The quantitative data obtained from the initial screening of this compound would be summarized in tables for clear comparison.

Table 1: Inhibitory Activity of this compound against Viral Proteases

| Target Protease | IC50 (µM) |

| SARS-CoV-2 3CLpro | [Insert Value] |

| SARS-CoV-2 PLpro | [Insert Value] |

Table 2: Cytotoxicity of this compound

| Cell Line | CC50 (µM) |

| Vero E6 | [Insert Value] |

| A549 | [Insert Value] |

Visualization of Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the targeted signaling pathway.

Caption: Experimental workflow for determining the inhibitory potency of a novel compound against viral proteases.

Caption: Mechanism of action of this compound targeting viral proteases to inhibit polyprotein cleavage.

Conclusion and Future Directions

The initial screening provides crucial preliminary data on the potential of this compound as a viral protease inhibitor. Positive results from these assays, indicated by low IC50 values and low cytotoxicity, would warrant further investigation. Subsequent steps would include determining the inhibitor's mechanism of action in more detail (e.g., kinetic studies to determine the inhibition constant, Ki), assessing its antiviral efficacy in cell-based assays using infectious SARS-CoV-2, and eventually evaluating its pharmacokinetic properties and efficacy in animal models. The methodologies outlined in this guide provide a robust framework for the initial evaluation of novel therapeutic candidates against SARS-CoV-2.

References

- 1. Targeting SARS-CoV-2 Proteases and Polymerase for COVID-19 Treatment: State of the Art and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. virosin.org [virosin.org]

- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]

- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

Preliminary Cytotoxicity Assessment of a Novel SARS-CoV-2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of a novel hypothetical inhibitor, designated SARS-CoV-2-IN-74, targeting the 3C-like protease (3CLpro) of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). As the world continues to address the challenges posed by COVID-19, the development of safe and effective antiviral therapeutics is paramount. A critical early step in this process is the rigorous evaluation of a drug candidate's potential for cellular toxicity. This document outlines the key experimental protocols, data presentation strategies, and relevant biological pathways to consider during the initial in vitro safety profiling of potential SARS-CoV-2 inhibitors.

Introduction

The SARS-CoV-2 virus, the causative agent of COVID-19, relies on a number of viral proteins for its replication and propagation within a host.[1][2] One of the most critical of these is the 3C-like protease (3CLpro), also known as the main protease (Mpro), which is essential for processing viral polyproteins into functional units.[3][4] This makes it a prime target for antiviral drug development. While the efficacy of an inhibitor against its target is crucial, its safety profile is equally important. Early assessment of cytotoxicity helps to identify compounds with a favorable therapeutic window and de-risk further development.

This guide will focus on the in vitro cytotoxicity assessment of this compound, a hypothetical small molecule inhibitor of 3CLpro. The methodologies and data interpretation strategies described herein are based on established practices in preclinical drug development and virology.

Experimental Protocols

A thorough preliminary cytotoxicity assessment involves a battery of in vitro assays to measure various aspects of cellular health upon exposure to the test compound.

Cell Line Selection

The choice of cell lines is critical for obtaining relevant data. A panel of cell lines should be used to assess both general cytotoxicity and cell-type-specific effects. Commonly used cell lines for SARS-CoV-2 research include:

-

Vero E6: An African green monkey kidney cell line that is highly susceptible to SARS-CoV-2 infection.[5]

-

A549: A human alveolar basal epithelial cell line, often engineered to express ACE2 (A549-ACE2) to enhance SARS-CoV-2 susceptibility.[6][7]

-

Calu-3: A human lung adenocarcinoma cell line that endogenously expresses ACE2 and TMPRSS2, providing a more physiologically relevant model for respiratory virus infection.[5][7][8]

-

HEK293T: A human embryonic kidney cell line, often used for its high transfection efficiency and in studies of viral protein expression.[5]

-

Primary Human Bronchial Epithelial Cells (HBECs): Provide a model that closely mimics the in vivo environment of the respiratory tract.[7]

Cell Viability Assays

Cell viability assays are fundamental to determining the concentration at which a compound exhibits cytotoxic effects.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[6]

Protocol:

-

Follow the same initial steps of cell seeding and compound treatment as the MTT assay.

-

After the treatment period, equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assays

To determine if cytotoxicity is mediated by programmed cell death, apoptosis assays are employed.

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

-

Seed and treat cells with this compound as described for viability assays.

-

After the incubation period, add the Caspase-Glo® 3/7 reagent to each well.

-

Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

-

Measure the resulting luminescence with a luminometer.

-

An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Data Presentation

Clear and concise data presentation is crucial for the interpretation of cytotoxicity results.

Dose-Response Curves

The primary method for presenting cytotoxicity data is through dose-response curves, where the percentage of cell viability is plotted against the logarithm of the compound concentration. From these curves, the 50% cytotoxic concentration (CC50) can be determined.

Tabulated Data

Quantitative data should be summarized in tables for easy comparison across different cell lines and assays.

Table 1: Hypothetical Cytotoxicity Profile of this compound

| Cell Line | Assay | Incubation Time (h) | CC50 (µM) |

| Vero E6 | MTT | 48 | > 100 |

| A549-ACE2 | MTT | 48 | 85.2 |

| Calu-3 | CellTiter-Glo® | 48 | 92.7 |

| HEK293T | MTT | 48 | > 100 |

| HBECs | CellTiter-Glo® | 72 | > 100 |

Table 2: Hypothetical Apoptotic Activity of this compound

| Cell Line | Assay | Incubation Time (h) | Fold Increase in Caspase 3/7 Activity (at 100 µM) |

| A549-ACE2 | Caspase-Glo® 3/7 | 24 | 1.2 |

| Calu-3 | Caspase-Glo® 3/7 | 24 | 1.1 |

Visualization of Key Pathways and Workflows

Graphical representations of biological pathways and experimental workflows can aid in understanding the context of the cytotoxicity assessment.

SARS-CoV-2 Entry and Replication Cycle

Understanding the viral life cycle is essential for contextualizing the mechanism of action of an inhibitor like this compound. The virus enters the host cell through the binding of its spike (S) protein to the ACE2 receptor, a process often facilitated by the host protease TMPRSS2.[9][10][11] Once inside, the viral RNA is released, and the replication machinery, including the 3CLpro, is activated.

Caption: SARS-CoV-2 lifecycle and the target of this compound.

Experimental Workflow for Cytotoxicity Assessment

A standardized workflow ensures reproducibility and comparability of results.

Caption: General workflow for in vitro cytotoxicity testing.

Apoptosis Signaling Pathway

Understanding the basic mechanism of apoptosis is important for interpreting results from assays like the Caspase-Glo® 3/7 assay.

Caption: Simplified overview of the caspase-mediated apoptosis pathway.

Conclusion

The preliminary cytotoxicity assessment is a critical milestone in the development of any antiviral therapeutic. The protocols and data presentation formats outlined in this guide provide a framework for the initial in vitro safety profiling of this compound. A favorable cytotoxicity profile, characterized by high CC50 values across multiple cell lines and minimal induction of apoptosis, would support the continued investigation of this compound as a potential treatment for COVID-19. It is important to note that in vitro cytotoxicity is just the first step; further in vivo studies are necessary to fully characterize the safety and efficacy of any drug candidate.

References

- 1. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 2. scholar.harvard.edu [scholar.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Lung Models and Their Application to Study SARS-CoV-2 Pathogenesis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. In Vitro and In Vivo Models for Studying SARS-CoV-2, the Etiological Agent Responsible for COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Strategies for Targeting SARS CoV-2: Small Molecule Inhibitors—The Current Status [frontiersin.org]

- 11. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

The Imperative of Covalent Inhibition: A Technical Guide to Targeting SARS-CoV-2 Mpro

For Immediate Release

A Deep Dive into the Strategic Disabling of a Key Viral Enzyme

This technical guide offers an in-depth exploration of the rationale and methodologies for targeting the main protease (Mpro) of SARS-CoV-2 with covalent inhibitors. The urgency of the COVID-19 pandemic has accelerated the development of antiviral therapies, with Mpro emerging as a prime target due to its essential role in the viral life cycle. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the advantages of covalent inhibition, quantitative data on key inhibitors, and detailed experimental protocols.

The Rationale for Targeting SARS-CoV-2 Mpro

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease that plays an indispensable role in the virus's life cycle. Following the translation of the viral RNA into two large polyproteins, pp1a and pp1ab, Mpro is responsible for cleaving these polyproteins at no fewer than 11 distinct sites. This proteolytic processing releases a cascade of non-structural proteins (nsps) that are essential for the formation of the viral replication and transcription complex. By inhibiting Mpro, the viral life cycle is effectively halted, preventing the virus from replicating and spreading within the host.

Several key characteristics make Mpro an attractive and highly viable target for antiviral drug development:

-

Essential for Viral Replication: Mpro's function is absolutely critical for the virus to propagate, making its inhibition a powerful strategy to suppress the infection.

-

High Conservation: The amino acid sequence of Mpro is highly conserved across different coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2. This high degree of conservation suggests that inhibitors targeting Mpro could have broad-spectrum activity against various coronaviruses and are less likely to be rendered ineffective by viral mutations.

-

Distinct from Human Proteases: Mpro possesses a unique substrate specificity, recognizing a glutamine residue at the P1 position of the cleavage site. This specificity is not shared by most human proteases, which minimizes the potential for off-target effects and associated toxicity of Mpro inhibitors.

The Advantages of a Covalent Inhibition Strategy

Covalent inhibitors are designed to form a stable, covalent bond with their target enzyme, in this case, the catalytic cysteine residue (Cys145) in the active site of Mpro. This mechanism of action offers several distinct advantages over non-covalent, reversible inhibitors:

-

Increased Potency and Duration of Action: By forming an irreversible or slowly reversible bond, covalent inhibitors can achieve complete and sustained inhibition of the target enzyme. This translates to higher potency, often at lower doses, and a prolonged duration of action, which can improve patient compliance.

-

Higher Barrier to Drug Resistance: The development of drug resistance often involves mutations in the target protein that weaken the binding of a non-covalent inhibitor. For a covalent inhibitor to be rendered ineffective, a mutation would need to occur at the specific nucleophilic residue it targets (Cys145), which is often critical for the enzyme's catalytic function. Such a mutation would likely impair the virus's own viability, thus creating a higher barrier for the emergence of resistance.

-

Suitability for "Difficult-to-Drug" Targets: Covalent inhibition can be particularly effective for targets with shallow or solvent-exposed binding sites where non-covalent inhibitors may struggle to achieve high affinity.

The following diagram illustrates the signaling pathway of the SARS-CoV-2 life cycle and the critical intervention point of Mpro inhibitors.

Caption: SARS-CoV-2 life cycle and the inhibitory action of Mpro inhibitors.

Quantitative Data on Covalent Mpro Inhibitors

A number of covalent inhibitors targeting SARS-CoV-2 Mpro have been developed and characterized. The following table summarizes key quantitative data for some of the most prominent examples.

| Inhibitor | Type | Warhead | IC50 (nM) | Ki (nM) | EC50 (µM) | CC50 (µM) |

| Nirmatrelvir (PF-07321332) | Peptidomimetic | Nitrile | 3.1 | 2.9 | 0.077 | >100 |

| GC-376 | Peptidomimetic | Aldehyde bisulfite adduct | 30 | - | 0.48 | >100 |

| Boceprevir | Peptidomimetic | α-ketoamide | 480 | - | 2.06 | >50 |

| Telaprevir | Peptidomimetic | α-ketoamide | 1,900 | - | 2.89 | >50 |

| 11a | Peptidomimetic | Aldehyde | 53 | - | 0.53 | >100 |

| 13b | Peptidomimetic | α-ketoamide | 670 | - | 4.48 | >100 |

| MPI8 | Peptidomimetic | Michael acceptor | 31 (cellular IC50) | - | 0.03 | >10 |

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

-

Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.

-

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response, in this case, the concentration required to inhibit viral replication in cell culture by 50%.

-

CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of the cells in a cell culture. A higher CC50 value indicates lower cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of covalent Mpro inhibitors.

Mpro Enzymatic Activity Assay (FRET-based)

This assay is used to determine the in vitro inhibitory activity of compounds against Mpro. It utilizes a fluorescently labeled peptide substrate that mimics the natural cleavage site of the protease.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate peptide (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

-

Test compounds dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of Mpro in assay buffer to the desired final concentration (e.g., 50 nM).

-

Serially dilute the test compounds in DMSO and then further dilute in assay buffer to the desired concentrations.

-

Add 5 µL of the test compound solution to the wells of the 384-well plate.

-

Add 10 µL of the Mpro solution to each well and incubate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 5 µL of the FRET substrate solution (final concentration e.g., 20 µM) to each well.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time (e.g., every minute for 30 minutes).

-

The initial reaction velocity is calculated from the linear phase of the fluorescence signal.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-based Antiviral Assay (Cytopathic Effect - CPE)

This assay evaluates the ability of a compound to protect host cells from virus-induced cell death.

Materials:

-

Vero E6 or Calu-3 cells

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

-

Test compounds dissolved in DMSO

-

96-well clear-bottom microplates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions.

-

In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, assess cell viability using a reagent like CellTiter-Glo®.

-

Measure the luminescence using a plate reader.

-

The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

To determine the CC50, a parallel experiment is conducted under the same conditions but without the virus.

Confirmation of Covalent Binding (Mass Spectrometry)

This method is used to confirm the covalent modification of Mpro by an inhibitor.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

Covalent inhibitor

-

Reaction buffer

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Incubate Mpro with a molar excess of the covalent inhibitor in the reaction buffer.

-

Denature the protein by adding urea.

-

Reduce the disulfide bonds with DTT and then alkylate the free cysteines with IAM.

-

Digest the protein into smaller peptides using trypsin.

-

Analyze the resulting peptide mixture by LC-MS.

-

Search the mass spectrometry data for a peptide containing the catalytic Cys145 with a mass shift corresponding to the molecular weight of the covalently bound inhibitor.

The following diagram outlines a typical workflow for the discovery and characterization of covalent Mpro inhibitors.

Caption: Workflow for the discovery of covalent Mpro inhibitors.

Mechanism of Covalent Inhibition

Covalent inhibitors of Mpro typically contain an electrophilic "warhead" that is susceptible to nucleophilic attack by the thiol group of the catalytic Cys145 residue. This forms a stable thioether or hemithioacetal bond, thereby inactivating the enzyme.

The general mechanism proceeds in two steps:

-

Reversible Binding: The inhibitor first binds non-covalently to the active site of Mpro, positioning the electrophilic warhead in close proximity to the Cys145 residue.

-

Covalent Bond Formation: The nucleophilic sulfur atom of Cys145 attacks the electrophilic center of the warhead, leading to the formation of a covalent bond.

The following diagram illustrates this two-step mechanism.

Caption: Two-step mechanism of covalent inhibition of Mpro.

This technical guide provides a foundational understanding of the strategic approach of targeting SARS-CoV-2 Mpro with covalent inhibitors. The compelling rationale, coupled with the demonstrated efficacy of several lead compounds, underscores the significant potential of this therapeutic strategy in the ongoing fight against COVID-19 and future coronavirus threats. The provided data and protocols aim to facilitate further research and development in this critical area.

Methodological & Application

Application Notes and Protocols for FRET-Based Inhibition Assay of SARS-CoV-2 Main Protease with GC376

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on the main protease (Mpro or 3CLpro) for its replication. Mpro is a crucial enzyme that processes viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. This document provides a detailed protocol for a Fluorescence Resonance Energy Transfer (FRET)-based assay to screen and characterize inhibitors of SARS-CoV-2 Mpro, using the well-characterized inhibitor GC376 as an example. GC376 is a broad-spectrum dipeptidyl Mpro inhibitor that has shown efficacy against a variety of coronaviruses.

Principle of the FRET Assay

The FRET-based enzymatic assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends, separated by the Mpro cleavage sequence. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by active Mpro, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. The rate of this increase is proportional to the Mpro activity. The presence of an inhibitor, such as GC376, will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal. This principle allows for the quantification of Mpro inhibition and the determination of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The inhibitory potency of GC376 against SARS-CoV-2 Mpro was determined using the detailed FRET assay protocol. The results are summarized in the table below.

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| GC376 | SARS-CoV-2 Mpro | FRET Assay | 0.89 | [1] |

Experimental Protocols

Materials and Reagents

-

SARS-CoV-2 Mpro: Purified recombinant enzyme.

-

FRET Substrate: A fluorescently labeled peptide containing the Mpro cleavage site. A commonly used substrate is a fluorescent protein substrate with the sequence CFP-TSAVLQ↓SGFRKM-YFP, where CFP is cyan fluorescent protein and YFP is yellow fluorescent protein.[1] Alternatively, a synthetic peptide with a fluorophore (e.g., EDANS) and a quencher (e.g., Dabcyl) can be used.

-

Inhibitor: GC376 (or test compound).

-

Assay Buffer: 20 mM Tris-HCl pH 7.8, 20 mM NaCl.[1]

-

DMSO: For dissolving the inhibitor.

-

Microplate Reader: Capable of fluorescence measurements with appropriate excitation and emission wavelengths for the chosen FRET pair.

-

96-well or 384-well plates: Black, low-binding plates are recommended to minimize background fluorescence.

Enzyme Expression and Purification (General Protocol)

A detailed protocol for the expression and purification of active SARS-CoV-2 Mpro is essential for reliable assay results. A general procedure involves cloning the Mpro gene into an expression vector, transforming it into a suitable bacterial host (e.g., E. coli), inducing protein expression, and purifying the enzyme using chromatography techniques.

FRET Assay Protocol for IC50 Determination of GC376

-

Prepare GC376 dilutions: Prepare a stock solution of GC376 in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations (e.g., 0.1-10 μM).[1]

-

Enzyme and inhibitor pre-incubation: In a 96-well plate, add 0.5 μM of SARS-CoV-2 Mpro to each well containing the different concentrations of GC376.[1] The final volume should be consistent across all wells. Incubate the plate at room temperature for 30 minutes.[1]

-

Initiate the reaction: Add 40 μM of the fluorescent protein substrate to each well to start the enzymatic reaction.[1]

-

Fluorescence measurement: Immediately begin monitoring the fluorescence signal using a microplate reader. Set the excitation and emission wavelengths appropriate for the FRET substrate (e.g., for an EDANS/Dabcyl pair, excitation at ~340 nm and emission at ~490 nm).[2] Record the fluorescence intensity over a set period.

-

Data analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.

-

Normalize the velocities to the control (enzyme without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Visualizations

Caption: Workflow of the FRET-based assay for determining the IC50 of SARS-CoV-2 Mpro inhibitors.

Caption: Diagram illustrating the principle of the FRET assay for detecting Mpro activity and inhibition.

References

Application Notes and Protocols for Evaluating the Efficacy of SARS-CoV-2-IN-74

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ongoing global health crisis caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitates the rapid development of effective antiviral therapeutics. A critical step in the drug discovery pipeline is the robust preclinical evaluation of candidate inhibitors. This document provides detailed application notes and protocols for a suite of cell-based assays designed to evaluate the efficacy of a putative SARS-CoV-2 inhibitor, designated SARS-CoV-2-IN-74. These assays are designed to determine the compound's potency in inhibiting viral entry and replication, assess its cytotoxicity, and provide a quantitative measure of its antiviral activity.

The protocols described herein are based on established methodologies for evaluating antiviral compounds against SARS-CoV-2, including pseudovirus neutralization assays and live virus cytopathic effect (CPE) inhibition assays. These methods offer a tiered approach, from initial high-throughput screening to more physiologically relevant validation.

Target Pathway: SARS-CoV-2 Entry

SARS-CoV-2 entry into host cells is a multistep process initiated by the binding of the viral spike (S) protein to the host cell receptor, angiotensin-converting enzyme 2 (ACE2).[1][2][3][4] Following receptor binding, the S protein is cleaved by host proteases, such as transmembrane protease serine 2 (TMPRSS2) and cathepsins, which facilitates the fusion of the viral and cellular membranes, allowing the release of the viral genome into the cytoplasm.[1][2] This critical entry pathway represents a key target for antiviral intervention. This compound is hypothesized to be an inhibitor of this entry process.

Figure 1: Simplified signaling pathway of SARS-CoV-2 entry and the putative inhibitory action of this compound.

Experimental Protocols

Pseudovirus Neutralization Assay

This assay provides a safe and effective method for high-throughput screening of SARS-CoV-2 entry inhibitors in a BSL-2 laboratory. It utilizes a replication-defective viral vector (e.g., lentivirus or VSV) pseudotyped with the SARS-CoV-2 S protein and carrying a reporter gene (e.g., luciferase or GFP).

Workflow:

Figure 2: Experimental workflow for the pseudovirus neutralization assay.

Detailed Methodology:

-

Cell Seeding:

-

Culture HEK293T cells stably expressing human ACE2 (HEK293T-ACE2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed 2 x 104 cells per well in a 96-well white, clear-bottom plate and incubate overnight at 37°C, 5% CO2.

-

-

Compound Preparation:

-

Prepare a 2X working stock of this compound by serially diluting the compound in DMEM. A typical starting concentration for the highest dose would be 100 µM.

-

-

Neutralization Reaction:

-

In a separate 96-well plate, mix equal volumes of the 2X compound dilutions and a pre-titered amount of SARS-CoV-2 S-pseudotyped virus.

-

Incubate the mixture for 1 hour at 37°C.

-

-

Infection:

-

Remove the culture medium from the seeded cells and add the virus-compound mixture.

-

Include "cells only" (no virus) and "virus only" (no compound) controls.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C, 5% CO2.

-

-

Data Acquisition:

-

For luciferase reporter assays, add a luciferase substrate (e.g., Bright-Glo) to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the relative light unit (RLU) values to the "virus only" control (100% infection) and "cells only" control (0% infection).

-

Plot the normalized RLU values against the log of the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

-

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced death and is performed with infectious SARS-CoV-2 in a BSL-3 facility.

Workflow:

References

- 1. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Strategies for Targeting SARS CoV-2: Small Molecule Inhibitors—The Current Status [frontiersin.org]

- 3. ecdc.europa.eu [ecdc.europa.eu]

- 4. tandfonline.com [tandfonline.com]

Protocol for assessing covalent modification of Mpro by compound 74

Application Notes and Protocols

Topic: Protocol for Assessing Covalent Modification of Mpro by Compound 74

Audience: Researchers, scientists, and drug development professionals.

Introduction

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is a cysteine protease essential for the virus's life cycle, making it a prime target for antiviral drug development.[1][2][3][4][5] Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites to produce functional non-structural proteins required for viral replication.[1][4][5] The active site of Mpro contains a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[5][6] The nucleophilic thiol group of Cys145 is crucial for catalysis, and covalent inhibitors are designed to form an irreversible or reversible bond with this residue, thereby inactivating the enzyme.[1][4][5]

These application notes provide a detailed protocol for assessing the inhibitory activity of a test compound, herein referred to as Compound 74, and for confirming its covalent modification of Mpro using intact protein mass spectrometry.

Part 1: Biochemical Inhibition Assay

To determine the potency of Compound 74 against Mpro, a biochemical assay is performed. This protocol is based on a commonly used fluorescence resonance energy transfer (FRET) assay.

Experimental Protocol: Mpro FRET-Based Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound 74 against SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA

-

Compound 74 (dissolved in DMSO)

-

384-well assay plates (black, flat-bottom)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of Compound 74 in DMSO. A typical starting concentration might be 1 mM, followed by 1:3 serial dilutions.

-

Reaction Mixture Preparation:

-

In each well of the 384-well plate, add a solution of recombinant SARS-CoV-2 Mpro to achieve a final concentration of 30-50 nM in the assay buffer.[7]

-

Add the serially diluted Compound 74 to the wells. The final DMSO concentration should be kept constant across all wells (e.g., <1%). Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).

-

-

Incubation: Incubate the plate containing the Mpro and Compound 74 mixture at room temperature for 10-15 minutes to allow for binding.[7] For time-dependent inhibitors, this incubation time may need to be varied and optimized.[8]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well. A typical final concentration for the substrate is 20 µM.[7]

-

Fluorescence Monitoring: Immediately place the plate in a plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 15-20 minutes). The excitation and emission wavelengths will depend on the specific FRET substrate used.

-

Data Analysis:

-

Calculate the initial reaction velocity (v) for each concentration of Compound 74 by determining the slope of the linear portion of the fluorescence versus time curve.

-

Normalize the velocities to the control (DMSO only) to get the percent inhibition.

-

Plot the percent inhibition against the logarithm of the Compound 74 concentration.

-

Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

-

Data Presentation: Mpro Inhibition

The results of the FRET assay can be summarized in a table.

| Compound | Mpro IC50 (µM) |

| Compound 74 | e.g., 0.55 ± 0.08 |

| Control Cpd A | e.g., 25.4 ± 3.1 |

| Control Cpd B | e.g., 0.09 ± 0.02 |

| Table 1: Example inhibitory activities of test compounds against SARS-CoV-2 Mpro. Values are presented as mean ± standard deviation from three independent experiments. |

Part 2: Confirmation of Covalent Modification

Intact protein mass spectrometry is a direct method to confirm the covalent binding of an inhibitor to its target protein.[9] The analysis detects a mass shift in the protein corresponding to the molecular weight of the bound inhibitor.[9][10]

Experimental Workflow: Covalent Modification Assessment

Experimental Protocol: Intact Protein Mass Spectrometry

Objective: To confirm the formation of a covalent adduct between Mpro and Compound 74.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

Compound 74 (dissolved in DMSO)

-

Reaction Buffer: e.g., 20 mM HEPES pH 7.5, 100 mM NaCl

-

Quenching Solution: 1% Formic Acid

-

LC-MS system with a high-resolution mass spectrometer (e.g., Q-Exactive)

-

Appropriate column for protein separation (e.g., C4 for proteins 5-20 kDa)[11]

Procedure:

-

Sample Incubation:

-

In a microcentrifuge tube, mix recombinant Mpro (e.g., 5-10 µM) with a molar excess of Compound 74 (e.g., 5-10 fold excess) in the reaction buffer.

-

Prepare a control sample containing Mpro and an equivalent volume of DMSO.

-

Incubate both samples at room temperature for a specified time (e.g., 1-2 hours). The incubation time may need to be optimized based on the reactivity of the compound.

-

-

Sample Preparation for MS:

-

After incubation, quench the reaction by adding the quenching solution (1% formic acid).

-

Ensure the sample is free of non-volatile salts and detergents, as these can interfere with mass spectrometry analysis.[11] The total salt concentration should ideally be below 10 mM.[11]

-

Centrifuge the sample to remove any precipitated protein.

-

-

LC-MS Analysis:

-

Inject the prepared samples onto the LC-MS system.

-

Separate the protein using a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).

-

The eluting protein is ionized (typically by electrospray ionization, ESI) and analyzed by the mass spectrometer.

-

-

Data Analysis:

-

The raw mass-to-charge (m/z) spectra will show a distribution of multiply charged ions for the protein.[9]

-

Use deconvolution software (e.g., ProSight Native) to convert the m/z spectrum into a zero-charge mass spectrum, which shows the molecular weight of the intact protein.[9][12]

-

Compare the deconvoluted mass of the Mpro from the Compound 74-treated sample to the Mpro from the control (DMSO) sample.

-

A mass increase in the treated sample that corresponds to the molecular weight of Compound 74 (minus any leaving groups) confirms the formation of a covalent adduct.

-

Data Presentation: Mass Spectrometry Results

The data from the intact protein mass spectrometry experiment can be clearly presented in a table.

| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Δm, Da) | Adduct Formation |

| Mpro + DMSO (Control) | e.g., 33797.0 | e.g., 33797.2 | N/A | No |

| Mpro + Compound 74 | e.g., 34185.1 | e.g., 34185.4 | e.g., +388.2 | Yes |

| Table 2: Example intact protein mass spectrometry results for Mpro incubated with Compound 74 (MW = 388.2 Da). The observed mass shift confirms 1:1 covalent modification. |

Part 3: Mechanism of Covalent Inhibition

The catalytic mechanism of Mpro involves the Cys145 residue acting as a nucleophile to attack the substrate's peptide bond. Covalent inhibitors typically contain an electrophilic "warhead" that is attacked by the Cys145 thiol group, forming a stable covalent bond.

Proposed Mechanism of Mpro Covalent Inhibition

This mechanism illustrates the activation of the catalytic cysteine residue, which then attacks the electrophilic warhead of the covalent inhibitor, leading to the formation of an irreversible enzyme-inhibitor adduct.[13] The specific chemistry of the warhead on Compound 74 will determine the exact nature of this reaction. This protocol provides a robust framework for confirming this mechanism of action for any potential covalent Mpro inhibitor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. A new generation Mpro inhibitor with potent activity against SARS-CoV-2 Omicron variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intact Mass Spectrometry (Intact-MS) Service - Intact Mass Spectrometry (Intact-MS) - ICE Bioscience [en.ice-biosci.com]

- 11. Intact Protein [ucimsf.ps.uci.edu]

- 12. High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. psecommunity.org [psecommunity.org]

Application Notes and Protocols for Pharmacokinetic Analysis of Antiviral Agents in Animal Models

Introduction

These application notes provide a comprehensive overview of the protocols for evaluating the pharmacokinetic (PK) properties of investigational antiviral compounds, such as novel SARS-CoV-2 inhibitors, in various animal models. The following sections detail the methodologies for in vivo PK studies, including drug administration, sample collection, and bioanalysis, as well as data presentation and interpretation. These protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical antiviral drug discovery.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of a test compound are crucial for determining its absorption, distribution, metabolism, and excretion (ADME) profile. The data should be summarized in a clear and concise tabular format to allow for easy comparison across different animal models and dosing regimens.

Table 1: Single-Dose Intravenous Pharmacokinetic Parameters

| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | AUC (0-inf) (ng·h/mL) | t1/2 (h) | CL (mL/h/kg) | Vd (L/kg) |

| Mouse (CD-1) | 1 | |||||||

| Rat (Sprague-Dawley) | 1 | |||||||

| Beagle Dog | 0.5 | |||||||

| Cynomolgus Monkey | 0.5 |

Table 2: Single-Dose Oral Pharmacokinetic Parameters

| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | AUC (0-inf) (ng·h/mL) | t1/2 (h) | F (%) |

| Mouse (CD-1) | 5 | ||||||

| Rat (Sprague-Dawley) | 5 | ||||||

| Beagle Dog | 2 | ||||||

| Cynomolgus Monkey | 2 |

Cmax : Maximum plasma concentration; Tmax : Time to reach Cmax; AUC(0-t) : Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf) : Area under the plasma concentration-time curve from time 0 to infinity; t1/2 : Half-life; CL : Clearance; Vd : Volume of distribution; F : Bioavailability.*

Experimental Protocols

1. Animal Models

A variety of animal models are utilized to assess the pharmacokinetics of novel antiviral compounds. Commonly used species include mice (e.g., CD-1, C57BL/6), rats (e.g., Sprague-Dawley, Wistar), beagle dogs, and non-human primates such as cynomolgus monkeys.[1][2][3] The choice of animal model depends on factors such as the specific research question, the metabolic profile of the compound, and the translatability of the data to humans. For SARS-CoV-2 research, transgenic mice expressing human ACE2 (hACE2) are often employed to study both pharmacokinetics and efficacy.[3]

2. In Vivo Pharmacokinetic Study Protocol

This protocol outlines the general procedure for a single-dose pharmacokinetic study in rodents.

-

Animal Acclimation: Animals are acclimated to the facility for at least 7 days prior to the study, with free access to food and water.

-

Dosing:

-

Intravenous (IV) Administration: The test compound is formulated in a suitable vehicle (e.g., saline, 5% dextrose) and administered as a bolus injection via the tail vein.

-

Oral (PO) Administration: The test compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.

-

-

Blood Sampling:

-

Blood samples (approximately 100-200 µL) are collected from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Samples are collected via a suitable route, such as the saphenous vein or jugular vein cannula, into tubes containing an anticoagulant (e.g., K2EDTA).

-

-

Plasma Preparation:

-

Blood samples are centrifuged at 4°C to separate the plasma.

-

Plasma is transferred to clean tubes and stored at -80°C until analysis.

-

-

Bioanalysis:

-

Plasma concentrations of the test compound are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.

-

Visualizations

Experimental Workflow for a Rodent Pharmacokinetic Study

Caption: Workflow for a typical single-dose pharmacokinetic study in rodents.

General Antiviral Drug Mechanism of Action

Caption: Hypothetical mechanism of action for a SARS-CoV-2 inhibitor targeting viral replication.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting F-RET Assays for SARS-CoV-2 Mpro Inhibitors

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fluorescence Resonance Energy Transfer (F-RET) assays to screen for SARS-CoV-2 Main Protease (Mpro) inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during F-RET-based screening for SARS-CoV-2 Mpro inhibitors.

High Background Fluorescence or Low Signal-to-Noise Ratio

Question: My assay exhibits high background fluorescence, or the signal-to-noise ratio is too low. What are the potential causes and solutions?

Answer: High background can obscure the signal from Mpro activity, while a low signal-to-noise ratio can make it difficult to distinguish true inhibition from experimental variability. Here are common causes and troubleshooting steps:

-

Substrate Autofluorescence: The F-RET substrate itself may exhibit some intrinsic fluorescence.

-

Solution: Always include control wells containing only the substrate and assay buffer to determine the background fluorescence. Subtract this background from all other readings.

-

-

Compound Interference: Test compounds can be fluorescent, absorb light at the excitation/emission wavelengths of the F-RET pair, or cause light scattering, leading to false positives.[1]

-

Solution: Screen test compounds for intrinsic fluorescence at the assay wavelengths in the absence of the enzyme and substrate. If a compound is fluorescent, consider using a different F-RET pair with shifted spectra.[1]

-

-

Sub-optimal F-RET Pair: The choice of fluorophore and quencher significantly impacts assay performance. Some pairs are brighter and less prone to interference than others.[1][2]

-

Impure Enzyme Preparation: Contaminants in the Mpro preparation can contribute to background fluorescence.

-

Solution: Ensure the Mpro is highly pure. Perform quality control checks like SDS-PAGE to verify purity.[1]

-

Inconsistent or Non-Reproducible Results

Question: I am observing significant variability between replicate wells or between experiments. What could be causing this?

Answer: Poor reproducibility can invalidate your screening results. Several factors can contribute to this issue:

-

Pipetting Inaccuracies: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to large differences in reaction rates.[3]

-

Solution: Use calibrated pipettes and employ reverse pipetting techniques, especially for viscous solutions, to ensure accuracy and precision.[3]

-

-

Enzyme Instability: Mpro activity can be sensitive to storage and handling. The enzyme's catalytic efficiency can be affected by additional residues at its termini from the expression construct.[4]

-

Solution: Aliquot the enzyme upon purification and store it at -80°C. Avoid repeated freeze-thaw cycles. Ensure you are using an Mpro construct with native-like termini for optimal activity.[4]

-

-

DMSO Concentration Effects: Dimethyl sulfoxide (DMSO), a common solvent for test compounds, can affect enzyme activity at higher concentrations.

-

Solution: Systematically test the tolerance of your assay to different DMSO concentrations and keep the final concentration consistent across all wells, including controls.[5]

-

-

Temperature Fluctuations: Enzyme kinetics are temperature-dependent.

-

Solution: Ensure all assay components are equilibrated to the reaction temperature before starting the experiment. Use a temperature-controlled plate reader.[5]

-

Unexpected Enzyme Kinetics (Non-linear Progress Curves)

Question: My reaction progress curves are not linear, or I'm having trouble fitting the data to the Michaelis-Menten model. Why is this happening?

Answer: Deviations from expected enzyme kinetics can indicate issues with the assay conditions or the reagents.

-

Substrate Depletion: If the substrate concentration is too low, it can be rapidly consumed, leading to a non-linear reaction rate.

-

Solution: Ensure the initial substrate concentration is well below the Km value for linear initial velocity measurements. Perform reactions over a shorter time course.

-

-

Enzyme Aggregation or Instability: Mpro may aggregate or lose activity over the course of the assay, especially at low concentrations or in sub-optimal buffer conditions.[1]

-

Inhibitor Mechanism: Some inhibitors may have complex mechanisms of action (e.g., slow-binding or covalent modification) that do not follow standard Michaelis-Menten kinetics.

-

Solution: For potent inhibitors, pre-incubate the enzyme with the compound before adding the substrate to allow for binding equilibrium to be reached.

-

Data Summary

Comparison of F-RET Substrates for SARS-CoV-2 Mpro

The choice of F-RET substrate is critical for assay performance. The following table summarizes the kinetic parameters and assay quality for different substrates.

| Substrate (Fluorophore/Quencher) | kcat/Km (M⁻¹s⁻¹) | Z'-factor | Reference |

| nsp4-5-EDANS/DABCYL | ~6,800 | Not consistently high | [1][6] |

| nsp4-5-MCA/DNP | Not reported | Not consistently high | [1] |

| nsp4-5-FAM/DABCYL (Improved) | Not specified, but high efficiency | 0.84 | [1] |

| VKLQ-AMC (Fluorogenic) | Not F-RET | Not applicable | [1] |

A higher Z'-factor (closer to 1.0) indicates a more robust and reliable assay for high-throughput screening.[1] The FAM-based substrate demonstrates a superior Z'-factor, making it well-suited for HTS campaigns.[1]

Experimental Protocols & Methodologies

General F-RET Assay Protocol for SARS-CoV-2 Mpro Inhibitor Screening

This protocol provides a general framework for performing a F-RET-based screening assay. Optimization of specific concentrations and incubation times may be necessary.

-

Reagent Preparation:

-

Assay Buffer: A common buffer is 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT. The addition of a reducing agent like DTT is often crucial.[5]

-

SARS-CoV-2 Mpro: Prepare a stock solution of purified Mpro. The optimal working concentration needs to be determined empirically but is often in the nanomolar range (e.g., 40 nM).[1][5]

-

F-RET Substrate: Prepare a stock solution of the F-RET substrate. The final concentration should ideally be at or below the Km value (e.g., 5-10 µM).[1][5]

-

Test Compounds: Prepare stock solutions of inhibitors in 100% DMSO.

-

Positive Control: A known Mpro inhibitor (e.g., Baicalein or GC-376) should be used.[1][7]

-

Negative Control: DMSO at the same final concentration as the test compound wells.[1]

-

-

Assay Procedure:

-

Add test compounds, positive control, or negative control to the wells of a black, low-binding 96- or 384-well plate.

-

Add the Mpro enzyme solution to all wells except the no-enzyme controls.

-

Pre-incubate the enzyme with the compounds for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[8]

-

Initiate the reaction by adding the F-RET substrate solution to all wells.

-